Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine-1-carboxylate core linked to a sulfonylphenyl group and a 5-cyclopropyl-1,3,4-oxadiazole carboxamide moiety. The 1,3,4-oxadiazole ring, substituted with a cyclopropyl group, may influence metabolic stability and steric interactions in biological systems .
Properties
IUPAC Name |
ethyl 4-[4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c1-2-29-19(26)23-9-11-24(12-10-23)31(27,28)15-7-5-13(6-8-15)16(25)20-18-22-21-17(30-18)14-3-4-14/h5-8,14H,2-4,9-12H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNILFNRGTKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Oxadiazoles, a key component of this compound, have been utilized in a wide range of applications, including as an essential part of the pharmacophore. They have shown potential in various medicinal applications such as anticancer, vasodilator, anticonvulsant, and antidiabetic. .
Mode of Action
Oxadiazoles, which are part of this compound, are known to interact with their targets through hydrogen bonding. The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor. This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Oxadiazoles have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
Oxadiazoles, in general, have been successfully utilized in drug discovery due to their versatility, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of applications of oxadiazoles, it is likely that this compound could have diverse effects at the molecular and cellular level
Biological Activity
Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes the following components:
- Oxadiazole moiety : A five-membered heterocyclic compound known for its bioactivity.
- Piperazine ring : Often associated with pharmacological properties such as antipsychotic and antidepressant effects.
- Sulfonamide group : Commonly linked to antibacterial activity.
The chemical formula is , with a molecular weight of approximately 422.49 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that compounds containing similar structures exhibit significant antibacterial properties against various strains of bacteria.
- Antitumor Activity : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the cyclopropyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects.
- CNS Effects : The piperazine component is often linked to central nervous system activity. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Antitumor | Induction of apoptosis in cancer cells | |
| CNS Effects | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of related oxadiazole compounds in vitro against various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, the analogs demonstrated selectivity towards cancer cells over normal cells, highlighting their therapeutic potential while minimizing toxicity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. This study revealed that the compound displayed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to the disruption of bacterial folate metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Heterocyclic Ring
Key Compounds :
Ethyl 4-((4-((5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Difference: Replaces cyclopropyl with a methylthiomethyl group.
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Difference : Substitutes cyclopropyl with a 3,4-dimethylphenyl group.
- Impact : The bulky aromatic substituent may enhance π-π stacking interactions but reduce solubility (LogP = 2.6 vs. cyclopropyl’s predicted lower value) .
(Z)-Ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Difference: Replaces oxadiazole with a benzo[d]thiazole ring containing methoxy and propargyl groups.
Piperazine Core Modifications
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Difference : Lacks the sulfonylphenyl and oxadiazole groups; instead, features a 4-ethylpiperazine and chlorophenyl carboxamide.
- Impact : Simplified structure reduces molecular weight (265.8 g/mol vs. ~450 g/mol for the target compound) but may decrease target specificity .
Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate ()
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl Group : Enhances metabolic stability due to its small, rigid structure, as seen in protease inhibitors .
- Sulfonylphenyl Linker : Improves solubility and hydrogen-bonding capacity, critical for receptor binding .
- Piperazine Ring : Adopts a chair conformation, optimizing spatial arrangement for interactions with hydrophobic pockets .
Q & A
Q. What are the key synthetic challenges in preparing Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and sulfonylation. Key challenges include:
- Oxadiazole ring stability : The 1,3,4-oxadiazole moiety is sensitive to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to minimize degradation .
- Sulfonylation efficiency : Ensure stoichiometric control during sulfonyl chloride reactions. Monitor via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to confirm intermediate formation .
- Piperazine coupling : Activate the carboxylate group with carbodiimide reagents (e.g., DCC or EDC) to enhance nucleophilic substitution with the piperazine ring .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- HPLC-MS : Use a C18 column with a mobile phase of methanol/water (70:30) + 0.1% formic acid to assess purity (>98%) and confirm molecular weight .
- 1H/13C NMR : Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm), oxadiazole-linked carbonyl (δ 165–170 ppm), and piperazine carbamate (δ 155–160 ppm) .
- XRPD/TGA-DSC : Verify crystallinity and thermal stability (decomposition >200°C) to ensure batch consistency .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation and moisture absorption .
- Handling : Use nitrile gloves and fume hoods due to potential skin/eye irritation risks (Category 2A hazards) .
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
- 5-Cyclopropyl-1,3,4-oxadiazole : Prone to ring-opening under strong nucleophiles (e.g., Grignard reagents). Avoid basic conditions during coupling reactions .
- Sulfonylpiperazine : Acts as a leaving group in nucleophilic substitutions. Stabilize intermediates with tert-butyloxycarbonyl (Boc) protection during synthesis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states for oxadiazole cyclization (e.g., B3LYP/6-31G* level). ICReDD’s quantum chemical calculations can predict activation energies and guide solvent selection .
- Machine learning : Train models on existing piperazine-carboxylate reaction datasets (e.g., yield vs. temperature/pH) to predict optimal conditions (e.g., 60°C, pH 6.5) .
Q. What experimental strategies resolve contradictions in synthetic yield data across studies?
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, acetonitrile may improve sulfonylation yields over DMF due to reduced side reactions .
- In situ monitoring : Use FTIR to track carbamate formation (C=O stretch at ~1700 cm⁻¹) and adjust reagent ratios dynamically .
Q. How can mechanistic studies elucidate the compound’s reactivity in biological systems?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Analog synthesis : Replace the cyclopropyl group with fluorinated rings (e.g., 3,5-difluorophenyl) and compare binding affinities via surface plasmon resonance (SPR) .
- Molecular docking : Simulate interactions with kinase domains (e.g., PI3Kγ) to prioritize modifications enhancing hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
